4-Oxo-5-phenylpentanoic acid is an organic molecule with the formula C11H12O3. It is also known as 5-oxo-5-phenylpentanoic acid and 4-benzoylbutyric acid [Source: National Institutes of Health [PubChem], 4-Oxo-5-phenylpentanoic acid, CID 10375311, ].
Some scientific research suggests 4-oxo-5-phenylpentanoic acid may have biological effects on cells. For instance, studies have investigated its potential to:
4-Oxo-5-phenylpentanoic acid is an organic compound classified as an oxo carboxylic acid, with the chemical formula C₁₁H₁₂O₃. It features a ketone functional group at the fourth carbon and a phenyl group attached to the fifth carbon of a pentanoic acid backbone. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to its structural characteristics that allow for various chemical transformations and interactions.
Research indicates that 4-Oxo-5-phenylpentanoic acid exhibits biological activities, particularly in antitumor and antimicrobial contexts. Studies have shown its potential as a precursor for synthesizing biologically active compounds such as (+)-Harzialactone A, which possesses antileishmanial properties . Additionally, its derivatives may interact with various biological targets, suggesting a role in drug discovery.
Several methods have been developed for synthesizing 4-Oxo-5-phenylpentanoic acid:
4-Oxo-5-phenylpentanoic acid has several applications across different fields:
Interaction studies have revealed that 4-Oxo-5-phenylpentanoic acid can interact with various enzymes and proteins. For example, it has been noted to influence the activity of aromatic-amino-acid aminotransferase, which plays a role in amino acid metabolism . Such interactions highlight its potential utility in metabolic engineering and drug design.
Several compounds share structural similarities with 4-Oxo-5-phenylpentanoic acid. Here are some notable examples:
The uniqueness of 4-Oxo-5-phenylpentanoic acid lies in its specific structural features that allow for diverse chemical reactivity while maintaining stability under various conditions. Its ability to form both ketones and carboxylic acids makes it versatile for synthesizing other valuable compounds, distinguishing it from similar acids that may lack one or more functional groups.